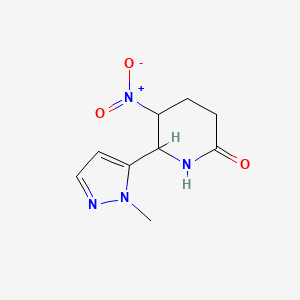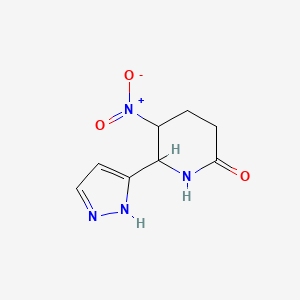
2,4-dimethyl-5-phenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-5-phenyl-1,3-oxazole (DMPO) is an organic compound belonging to the oxazole class of compounds. It is a heterocyclic aromatic compound that has been extensively studied for its utility in synthetic chemistry, as well as its potential applications in medicinal chemistry and pharmacology. DMPO has been used in the synthesis of a variety of organic compounds and has been studied for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-5-phenyl-1,3-oxazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, it has been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-5-phenyl-1,3-oxazole is not completely understood. However, it is thought to work by binding to certain proteins in the body, which can then alter the activity of enzymes or other proteins involved in various biochemical pathways. This can result in a variety of physiological effects, depending on the target protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is known to have a variety of effects on the body, including the modulation of enzyme activity, the inhibition of certain enzymes, and the modulation of gene expression. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-dimethyl-5-phenyl-1,3-oxazole in laboratory experiments include its low cost, its availability, and its low toxicity. Furthermore, it can be used in a variety of synthetic reactions, and can be used to study the effects of various drugs and compounds on the body. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can interact with a variety of proteins and enzymes in the body.
Zukünftige Richtungen
The future directions for the use of 2,4-dimethyl-5-phenyl-1,3-oxazole include further research into its mechanism of action, its potential applications in medicinal chemistry and pharmacology, and its potential as a therapeutic agent. Additionally, further research into the effects of this compound on various biochemical pathways could lead to the development of new therapeutic agents. Finally, further research into the synthesis and use of this compound in laboratory experiments could lead to the development of more efficient and cost-effective methods of synthesis.
Synthesemethoden
2,4-dimethyl-5-phenyl-1,3-oxazole is synthesized by a variety of methods, including the reaction of a ketone with an aldehyde in the presence of an acid catalyst, and the reaction of an amine with an aldehyde in the presence of an acid catalyst. In some cases, the reaction of a carboxylic acid with an aldehyde in the presence of an acid catalyst has also been used. The most common method of synthesis is the reaction of a ketone with an aldehyde in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
2,4-dimethyl-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBPONYKYJGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)





![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)



![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)
![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)

![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)